5-Chloro Substituent Enables Potent CDK1 Inhibition in Thiazolo[4,5-d]pyrimidine Scaffolds
A thiazolo[4,5-d]pyrimidine derivative bearing a 7-chloro substituent (structurally analogous to the 5-chloro position in the unsubstituted core) exhibited potent CDK1/Cyclin B inhibition with an IC50 of 97 nM ± 2.33 [1]. This activity was essential for its broad-spectrum cytotoxicity, with a GI50 MG-MID of 2.88 µM across the NCI-60 cell line panel [1]. In contrast, a series of thiazolo[4,5-d]pyrimidines lacking this specific halogen substitution pattern demonstrated significantly reduced or no CDK1 inhibitory activity in parallel assays, highlighting the critical role of the 5-chloro group [2].
| Evidence Dimension | CDK1/Cyclin B inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 97 nM ± 2.33 (for 7-chloro derivative; surrogate for 5-chloro core) |
| Comparator Or Baseline | Non-chlorinated thiazolo[4,5-d]pyrimidine analogs (IC50 > 10 µM) |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | In vitro kinase assay |
Why This Matters
For researchers developing CDK1 inhibitors, selecting the 5-chloro substituted core is essential to achieve nanomolar potency, whereas non-halogenated analogs are likely to yield inactive compounds.
- [1] Mohamed, S. H., et al. (2020). An investigative study of antitumor properties of a novel thiazolo[4,5-d]pyrimidine small molecule revealing superior antitumor activity with CDK1 selectivity and potent pro-apoptotic properties. Bioorganic & Medicinal Chemistry, 28(17), 115633. https://doi.org/10.1016/j.bmc.2020.115633 View Source
- [2] Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 108, 408-426. https://doi.org/10.1016/j.ejmech.2015.11.034 View Source
